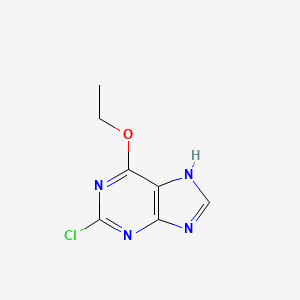

2-chloro-6-ethoxy-7H-purine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 108599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-ethoxy-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O/c1-2-13-6-4-5(10-3-9-4)11-7(8)12-6/h3H,2H2,1H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSAMAYYPUFOSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC2=C1NC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400890 | |

| Record name | 2-chloro-6-ethoxy-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20366-94-3 | |

| Record name | NSC108599 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-6-ethoxy-7H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Purine Scaffolds in Chemistry

Purine (B94841), a heterocyclic aromatic organic compound, consists of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. This fundamental structure is the core of essential biomolecules such as adenine (B156593) and guanine, the building blocks of nucleic acids, DNA and RNA. chemsrc.comrsc.org Beyond their role in genetics, purine derivatives are integral to cellular metabolism, energy transfer (as in adenosine (B11128) triphosphate - ATP), and cell signaling. chemsrc.com

The inherent biological relevance of the purine scaffold has made it a focal point in synthetic and medicinal chemistry. rsc.org Researchers have dedicated significant effort to the synthesis and modification of purine derivatives to develop novel therapeutic agents. cuni.cz The diverse pharmacological activities exhibited by these compounds are extensive, encompassing roles as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. cuni.cz The ability to modify the purine core at various positions allows for the fine-tuning of its biological activity, making it a "privileged scaffold" in drug discovery. rsc.org

An Overview of 2 Chloro 6 Ethoxy 7h Purine: a Key Derivative

2-Chloro-6-ethoxy-7H-purine is a synthetic purine (B94841) derivative that features a chlorine atom at the 2-position and an ethoxy group at the 6-position of the 7H-purine core. The "7H" designation indicates that the hydrogen atom is attached to the nitrogen at position 7 of the purine ring system. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules.

The reactivity of the purine ring is significantly influenced by its substituents. The chlorine atom at the 2-position and the ethoxy group at the 6-position can be subjected to various chemical transformations, such as nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the generation of diverse molecular libraries for biological screening.

While comprehensive physicochemical data for this compound is not extensively documented in publicly available literature, the properties of closely related analogs can provide valuable insights. For instance, the properties of a methylated derivative, 2-chloro-6-ethoxy-7-methyl-7H-purine, are presented in the table below.

| Property | Value |

|---|---|

| CAS Number | 97202-78-3 mdpi.com |

| Molecular Formula | C8H9ClN4O mdpi.com |

| Molecular Weight | 212.64 g/mol mdpi.com |

Contextualizing 2 Chloro 6 Ethoxy 7h Purine in Halogenated and Alkoxylated Purine Studies

Strategies for Purine Ring System Construction Leading to 2-Chloro-6-ethoxy-7H-purine Precursors

The foundational step in synthesizing this compound is the assembly of the purine nucleus, which is a fused heterocyclic system composed of a pyrimidine (B1678525) ring and an imidazole (B134444) ring. Various synthetic strategies can be employed to construct this scaffold, primarily by forming one ring onto the other.

Cyclization Approaches from Pyrimidine Derivatives

A predominant and historically significant method for purine synthesis is the Traube synthesis, which involves the construction of the imidazole ring onto a pre-existing, appropriately substituted pyrimidine. thieme-connect.depsu.edu This approach typically starts with a 4,5-diaminopyrimidine (B145471) derivative. The specific substituents on the pyrimidine ring are crucial as they will ultimately become the substituents at the corresponding positions in the final purine product.

For the synthesis of precursors to this compound, a common starting material is a pyrimidine bearing amino groups at positions 4 and 5, and potentially a hydroxyl or chloro group at position 6 and a hydroxyl group at position 2. For instance, the synthesis can commence with 4,5-diaminopyrimidine derivatives which are then cyclized. acs.org A simplified route involves the use of commercially available pyrimidine precursors, such as 4,6-dichloro-5-aminopyrimidine. psu.edu

The cyclization to form the imidazole portion of the purine ring can be achieved using various one-carbon sources. Formic acid is a common reagent, which can lead to the formation of a 5-formylamino intermediate that subsequently cyclizes upon heating. acs.org Alternatively, triethyl orthoformate, often in the presence of an acid catalyst, is used to close the imidazole ring. psu.edursc.org

A general reaction scheme is presented below: Starting Pyrimidine + Cyclizing Agent → Purine Precursor

| Starting Pyrimidine Derivative | Cyclizing Agent | Resulting Purine Precursor | Reference |

| 4,5-Diaminopyrimidone-6 | 90-100% Formic Acid | Purinone | acs.org |

| 4,6-Dichloro-5-aminopyrimidine | Diethoxymethyl acetate (B1210297) or Triethyl orthoformate | 6-Chloropurine (B14466) | psu.edu |

| 4,5-Diamino-6-chloropyrimidine | Triethyl orthoformate | 6-Chloropurine | rsc.org |

Imidazole Ring Formation in Purine Synthesis

The formation of the imidazole ring is a critical step in the de novo biosynthesis of purine nucleotides and is mimicked in many chemical syntheses. ontosight.aiplos.org In the context of preparing precursors for this compound, this involves the cyclization of a 4,5-diaminopyrimidine. The mechanism involves the reaction of the 5-amino group with a one-carbon electrophile, followed by intramolecular cyclization and dehydration to form the imidazole ring.

The choice of the cyclizing agent can influence the substituent at the 8-position of the purine. For an unsubstituted C8, as in this compound, formic acid or its derivatives are typically used. The process is often facilitated by heating. acs.org

Nucleophilic Substitution at C-6 Position: Installation of the Ethoxy Moiety

Once a suitable purine precursor, such as 2,6-dichloropurine, is obtained, the next step is the selective introduction of the ethoxy group at the C-6 position. This is typically achieved through a nucleophilic aromatic substitution (SNA) reaction. The chlorine atom at the C-6 position of the purine ring is significantly more reactive towards nucleophiles than the one at the C-2 position. arkat-usa.orgmdpi.com

Reaction Conditions for O-Alkylation with Ethoxide

The installation of the ethoxy group is accomplished by reacting the 6-chloropurine derivative with sodium ethoxide. acs.orguio.no The reaction is generally carried out in ethanol (B145695), which serves as both the solvent and the source of the ethoxide nucleophile.

The reaction conditions are typically mild, often proceeding at room temperature. acs.org For example, 7-(tert-butyl)-6-chloropurine can be converted to its 6-ethoxy derivative by stirring with a solution of sodium ethoxide in ethanol for 30 minutes at room temperature. acs.org In other instances, heating may be employed to drive the reaction to completion. uio.no

Table of Reaction Conditions for Ethoxylation:

| Starting Material | Reagent | Solvent | Temperature | Time | Product | Reference |

| 2,6-Dichloropurine | Sodium Ethoxide | Ethanol | Not specified | Not specified | 2-Chloro-6-ethoxypurine | mdpi.com |

| 7-(tert-butyl)-6-chloropurine | Sodium Ethoxide | Ethanol | Room Temp | 30 min | 7-(tert-butyl)-6-ethoxypurine | acs.org |

| 2-Amino-6-chloropurine nucleoside | Not specified | Not specified | Not specified | Not specified | 2-Amino-6-ethoxypurine nucleoside | fiu.edu |

Regioselectivity Considerations for Ethoxy Group Introduction

The regioselectivity of the nucleophilic substitution on di- or tri-substituted purines is a critical consideration. In the case of 2,6-dichloropurine, the C-6 position is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 position. arkat-usa.org This inherent difference in reactivity allows for the selective substitution at C-6.

This selectivity is attributed to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which has a more pronounced effect at the C-6 position. Phase transfer catalysis has also been employed to achieve selective substitution at the 6-position of 2,6-dichloropurines with various alcohols. nih.gov

It is also important to consider the potential for alkylation at the nitrogen atoms of the purine ring (N7 and N9). Direct alkylation often leads to a mixture of N7 and N9 isomers. nih.govmdpi.comnih.gov However, the reaction with sodium ethoxide primarily results in substitution at the C-6 position.

Chlorination at C-2 Position: Methodologies and Selectivity

The final step in the synthesis of this compound is the introduction of a chlorine atom at the C-2 position. If the synthesis started from a precursor that does not already have a chlorine at C-2, a chlorination step is necessary. This is often accomplished by converting a hydroxyl or amino group at the C-2 position into a chloro group.

A common method for this transformation is the use of a chlorinating agent such as phosphorus oxychloride (POCl₃). researchgate.net This reaction typically requires heating. For instance, xanthine (B1682287) can be converted to 2,6-dichloropurine by treatment with POCl₃. researchgate.net Similarly, 2-hydroxy-8-purinethiol can be chlorinated at the C-2 position. cdnsciencepub.com

The selectivity of chlorination can be influenced by the reaction conditions and the other substituents present on the purine ring. Computational studies have provided insights into the reactivity of different positions on the purine ring towards chlorination. nih.gov In some cases, direct C-H chlorination might be possible, but the conversion of an existing functional group is more common. For the synthesis of this compound, if the starting material is 6-ethoxy-7H-purin-2-ol, treatment with a chlorinating agent like POCl₃ would yield the desired product.

Table of Chlorinating Agents and Conditions:

| Starting Material | Chlorinating Agent | Conditions | Product | Reference |

| Xanthine | POCl₃ | Heat | 2,6-Dichloropurine | researchgate.net |

| Hypoxanthine | POCl₃ | Heat | 6-Chloropurine | researchgate.net |

| 2-Hydroxypurines | POCl₃ or SOCl₂ | Low Temperature (0-5°C) | 2-Chloropurines |

Alkylation Patterns and Regioselective Control in 7H-Purine Frameworks

The alkylation of purines is a fundamental process in the synthesis of a wide array of biologically active molecules. However, the presence of multiple nitrogen atoms in the purine ring, specifically N7 and N9, presents a significant challenge in controlling the regioselectivity of alkylation. nih.govresearchgate.net

N7- versus N9-Alkylation of Purine Nitrogens

The purine nucleus is an ambident nucleophile, meaning it has two or more reactive centers. ub.edu In the context of alkylation, the N7 and N9 positions of the imidazole ring are the most common sites of reaction. researchgate.net Generally, direct alkylation of purine derivatives, such as 6-chloropurine, with alkyl halides under basic conditions often results in a mixture of N7 and N9 isomers. nih.govacs.org

The thermodynamically more stable N9 regioisomer is typically the major product, while the N7 isomer is formed as a minor, kinetically favored product. nih.govacs.org The relative nucleophilicity of the N7 and N9 atoms is a key determinant of the reaction outcome. Theoretical studies using density functional theory (DFT) have shown that for adenine (B156593), the N7 atom possesses the most nucleophilic character in both basic and neutral pH. uj.edu.pl However, in the gas phase and nonpolar solvents, N9 substitution is slightly more probable. uj.edu.pld-nb.info In polar solvents, N7 substitution is energetically favored. uj.edu.pld-nb.info For guanine, a mixture of N7- and N9-substituted products is often expected in basic conditions. uj.edu.pld-nb.info

The differentiation between N7 and N9 isomers can be accomplished using various spectroscopic techniques, including 13C and 15N NMR spectroscopy. acs.orgu-szeged.hu For instance, in 13C NMR, the chemical shift of the C5 carbon atom can be a key indicator, with N9-alkylated 6-chloropurines showing a characteristic shift around 132 ppm. acs.org

Impact of Reaction Conditions and Protecting Groups on Regioselectivity

The regioselectivity of purine alkylation is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and the nature of the alkylating agent. ub.edud-nb.info Reactions that are carried out under kinetic control (e.g., at lower temperatures) tend to favor the formation of the N7-isomer, while thermodynamically controlled conditions (e.g., higher temperatures, longer reaction times) typically lead to the predominant formation of the more stable N9-isomer. nih.govub.edu

The use of different bases can also influence the N7/N9 ratio. For example, the use of tetrabutylammonium (B224687) hydroxide (B78521) has been shown to provide good results for regioselective N9-alkylation. researchgate.netub.edu Microwave irradiation has been employed to reduce reaction times and minimize the formation of side products, often favoring N9-alkylation with more reactive alkyl halides. ub.edu

Table 1: Effect of Reaction Conditions on Purine Alkylation Regioselectivity

| Purine Substrate | Alkylating Agent | Base | Solvent | Conditions | N9/N7 Ratio | Reference |

| 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) | Ethyl iodide | NaH | DMF | Not specified | Exclusive N9 | researchgate.netacs.org |

| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | Not specified | ~5:1 | researchgate.netacs.org |

| 2-amino-6-chloropurine | 4-acetoxy-3-acetoxymethylbutyl mesylate | K2CO3 | DMF | Not specified | 82:18 | scispace.com |

| 2-amino-6-[(4-chlorophenyl)sulfanyl]purine | 4-acetoxy-3-acetoxymethylbutyl mesylate | K2CO3 | DMF | Not specified | 89:11 | scispace.com |

| 6-chloro-9H-purine | Alkyl halide | K2CO3 | DMF | Room Temp | Mixture of N7/N9 | rsc.org |

Protecting groups play a crucial role in directing the regioselectivity of alkylation. Bulky substituents at the C6 position of the purine ring can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. researchgate.netacs.orgscispace.com For instance, the size of the 6-substituent on 2-aminopurines was found to influence the N9 to N7 alkylation ratio, with larger groups leading to increased N9 selectivity. scispace.com The use of a 6-O-diphenylcarbamoyl (6-O-DPC) protecting group has also been shown to achieve highly regioselective N9-alkylation. scispace.com

Synthetic Routes to Achieve N7-Preference in 7H-Purine Systems

While N9-alkylation is more common, several strategies have been developed to achieve preferential N7-alkylation. One approach involves the direct alkylation of N-trimethylsilylated purines with a tert-alkyl halide using a Lewis acid catalyst like SnCl4. This method, conducted under kinetically controlled conditions, has been successfully employed for the direct regioselective N7-tert-alkylation of 6-substituted purines. nih.govnih.gov

Another method utilizes Grignard reagents, which can favor the formation of N7 isomers. nih.gov A more unambiguous but multi-step approach involves the protection of the N9 position, followed by reduction of the purine ring to a 7,8-dihydropurine. Regioselective alkylation then occurs at the N7 position, followed by deprotection and reoxidation to yield the N7-alkylated purine. nih.gov The alkylation of N6-[(N,N-dimethylamino)methylene]adenine with certain alkylating agents has also been found to selectively produce N7-substituted derivatives. u-szeged.hu

The synthesis of 7-substituted 2,6-dichloro-7H-purines can be achieved by reacting commercially available 2,6-dichloro-9H-purine with an alkylating agent in the presence of a base like potassium carbonate in DMF. cuni.cz For instance, 2-chloro-6-ethoxy-7-(naphthalen-2-ylmethyl)-7H-purine was synthesized by treating 7-(naphthalen-2-ylmethyl)-2,6-dichloro-7H-purine with sodium ethoxide in ethanol. cuni.cz

Cascade Reactions and Multi-component Syntheses of 2,6-Disubstituted Purines

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to the synthesis of complex molecules like 2,6-disubstituted purines from simple starting materials in a single pot. researchgate.netacs.org These reactions minimize the need for purification of intermediates, thus saving time and resources.

Multi-component reactions (MCRs) are a type of cascade reaction where three or more reactants are combined in a single step to form a product that incorporates portions of all the reactants. acs.org While specific examples for the direct synthesis of this compound via cascade reactions are not prevalent in the reviewed literature, the principles of cascade and multi-component synthesis are widely applied to create diverse libraries of substituted purines. acs.orgacs.orgnih.gov

For example, a three-component domino Heck–Negishi coupling reaction has been developed for the functionalization of purines at the C6 position. acs.org The synthesis of 2,6,9-trisubstituted purine derivatives has been achieved through a three-step process involving alkylation followed by Suzuki coupling. rsc.org Another approach involves the initial alkylation of 2,6-dichloropurine, which can produce a mixture of N9 and N7 isomers, followed by nucleophilic aromatic substitution (SNAr) reactions to introduce substituents at the C6 and C2 positions. nih.gov

Enzymatic cascade reactions have also been explored for the synthesis of modified nucleosides. A cascade involving ribokinase, phosphopentomutase, and nucleoside phosphorylase has been used to synthesize various purine nucleosides. mdpi.com For instance, D-arabinosides of 2-chloro-6-methoxypurine (B2425465) have been synthesized using a mesophilic enzymatic cascade. mdpi.com

Reactivity of the C-2 Chlorine Atom

The chlorine atom at the C-2 position of the purine ring is a key site for introducing molecular diversity. Although generally less reactive towards nucleophilic substitution than a halogen at the C-6 position, its reactivity can be harnessed for significant functionalization, particularly as the more reactive C-6 position is blocked by a stable ethoxy group. The general order of reactivity for nucleophilic displacement in neutral purines is C-6 > C-2. researchgate.net

The C-2 chlorine can be displaced by various nucleophiles, a reaction that typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. libretexts.org This pathway involves the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. libretexts.org The reaction often requires more forcing conditions, such as elevated temperatures, compared to substitutions at the C-6 position. For instance, studies on analogous 2-chloropurine systems have shown that the chlorine can be displaced by nitrogen nucleophiles. Treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine with an amine followed by heating is one such example of substitution at the C-2 position. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-2 chloro substituent serves as a viable handle for these transformations.

The Suzuki-Miyaura coupling , which pairs the halide with an organoboron compound, can be employed at the C-2 position. In dihalopurines, such as 2,6-dichloropurine, the C-6 chloride is significantly more reactive and will selectively couple first. researchgate.net However, in this compound, the C-6 position is occupied, directing Suzuki coupling to the C-2 chlorine. To achieve this, the reactivity of the C-2 position can be enhanced if necessary, for example by replacing chlorine with a more reactive halogen like iodine. Research on 9-benzyl-6-chloro-2-iodopurine demonstrated that Suzuki coupling with phenylboronic acid occurs selectively at the C-2 position to yield 9-benzyl-6-chloro-2-phenylpurine. researchgate.net

The Stille cross-coupling , which utilizes an organotin reagent, is also applicable for the functionalization of 2-chloropurines. libretexts.org The reaction is valued for its tolerance of a wide variety of functional groups. The general mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.orgwikipedia.org This method has been successfully applied to purine systems to create more complex molecular architectures. libretexts.org

Reactivity of the C-6 Ethoxy Group

The ethoxy group at the C-6 position is generally more stable than a halogen at the same position. It is typically installed via nucleophilic substitution of a 6-chloropurine precursor with sodium ethoxide.

The C-6 ether bond is relatively robust and not easily cleaved. However, displacement by other nucleophiles is possible under specific conditions. For example, in a related system, the ethoxy group of ethyl purine-6-carbamate has been shown to undergo displacement by various amino acids and amines to form 6-ureidopurine derivatives. epa.gov This demonstrates that while stable, the C-6 alkoxy group can be a site for derivatization, particularly with nitrogen nucleophiles under heating.

The most common precursor for synthesizing this compound is 2,6-dichloropurine. The high reactivity of the C-6 chlorine atom in this precursor allows for the facile introduction of a wide range of substituents, including those that lead to amide-like structures. The reaction of 6-chloropurines with various primary and secondary amines to form 6-aminopurines is a well-established and efficient process. scielo.brresearchgate.net These reactions can be carried out in various solvents like ethanol or DMF, often with the addition of a non-nucleophilic base such as triethylamine (B128534) to scavenge the HCl produced. google.com Microwave-assisted synthesis in water has also been developed as an environmentally friendly protocol for these amination reactions. scielo.brresearchgate.net

Below is a table summarizing typical conditions for the synthesis of 6-aminopurines from 6-chloropurine precursors.

| Amine Nucleophile | Reaction Conditions | Solvent | Product Type | Reference |

|---|---|---|---|---|

| Benzylamine | 70-72 °C, 4 hours | Triethylamine (as base and solvent) | 6-Benzylaminopurine | google.com |

| Various Amines | Microwave Irradiation (200W), 10 min | Water | 6-Substituted Aminopurines | scielo.br |

| Alkylamines, Aralkylamines | Heating | n-Propanol | 6-Alkylaminopurines, 6-Aralkylaminopurines | google.com |

Modifications at Purine Nitrogen Atoms (N7 and N9)

Alkylation of the purine core can occur at either the N7 or N9 nitrogen of the imidazole ring, often resulting in a mixture of regioisomers. nih.govub.edu The outcome of the reaction is highly dependent on the reaction conditions, allowing for a degree of regioselective control.

Direct alkylation with an alkyl halide under basic conditions typically yields a mixture of N7 and N9 isomers, with the N9 product often being the thermodynamically more stable and, therefore, major product. nih.govacs.org However, methods have been developed to selectively favor one isomer over the other. For instance, a method for direct, regioselective N7 tert-alkylation of 6-substituted purines, including 6-methoxy and 6-chloropurines, has been established. nih.govacs.org This process involves the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a Lewis acid catalyst, which favors the formation of the kinetic N7 product at lower temperatures. nih.govacs.org Conversely, running the reaction at a higher temperature (e.g., 80 °C) can favor the formation of the thermodynamic N9 isomer. nih.gov

Steric hindrance can also direct alkylation. Bulky substituents at the C-6 position can shield the N7 position, leading to exclusive or preferential N9 alkylation. nih.govresearchgate.net

The table below summarizes conditions influencing the regioselectivity of N-alkylation on purine scaffolds.

| Reaction Type | Conditions | Major Product | Rationale | Reference |

|---|---|---|---|---|

| Direct Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | N9 (major), N7 (minor) | Formation of the thermodynamically more stable N9 isomer. | nih.gov |

| N7-Selective tert-Alkylation | N-silylated purine, tert-Alkyl halide, SnCl₄, Room Temp | N7 Isomer | Kinetic control under Lewis acid catalysis. | nih.govacs.org |

| N9-Selective tert-Alkylation | N-silylated purine, tert-Alkyl halide, SnCl₄, 80 °C | N9 Isomer | Thermodynamic control at elevated temperature. | nih.gov |

| N9-Selective Alkylation | Bulky C-6 substituent, Base, Alkyl halide | N9 Isomer | Steric shielding of the N7 position by the C-6 group. | nih.govresearchgate.net |

Biological Investigations and Mechanistic Studies of 2 Chloro 6 Ethoxy 7h Purine Analogues Pre Clinical Focus

Antiviral Spectrum and Modes of Action

Purine (B94841) analogues represent one of the cornerstones of antiviral therapy. Their structural similarity to natural purine nucleosides (adenosine and guanosine) allows them to be recognized by viral enzymes, particularly polymerases. This mimicry is the basis for their mechanism of action against a wide range of viruses, including several DNA viruses.

Purine analogues have demonstrated significant preclinical and clinical activity against DNA viruses such as Hepatitis B Virus (HBV) and Herpes Simplex Virus (HSV).

Hepatitis B Virus (HBV): A unique class of "unnatural" β-l-2′-deoxynucleosides, which includes purine derivatives like β-l-2′-deoxyadenosine (l-dA), has been found to potently and selectively inhibit HBV replication nih.gov. These compounds appear to exert their effect through specific interactions with the HBV DNA polymerase nih.gov. Preclinical studies in the woodchuck model of chronic HBV infection, a reliable predictor for human clinical outcomes, have shown that these l-nucleoside analogues can reduce viral load by several orders of magnitude nih.gov.

Herpes Simplex Virus (HSV): The archetypal purine analogue antiviral is acyclovir (B1169), a synthetic acyclic derivative of guanosine (B1672433) ebsco.com. Acyclovir and its derivatives are highly effective against HSV-1 and HSV-2. Their mechanism relies on selective activation within virus-infected cells. The viral thymidine (B127349) kinase (TK) enzyme phosphorylates acyclovir to its monophosphate form, a step that occurs far less efficiently in uninfected host cells. Host cell enzymes then convert the monophosphate to the active acyclovir triphosphate, which acts as a potent inhibitor of the viral DNA polymerase ebsco.com.

Table 2: Preclinical Antiviral Activity of Representative Purine Analogues This table presents data for representative purine analogues against DNA viruses to illustrate the potential of this chemical class.

| Compound Class | Virus Target | Mechanism of Action | Example Potency |

|---|---|---|---|

| β-l-2'-deoxynucleosides | Hepatitis B Virus (HBV) | Inhibition of HBV DNA polymerase nih.gov | Potent activity in woodchuck model nih.gov |

| Guanosine Analogues (e.g., Acyclovir) | Herpes Simplex Virus (HSV) | Inhibition of viral DNA polymerase ebsco.com | Selective action in infected cells ebsco.com |

The primary mode of action for most antiviral purine analogues is the inhibition of viral genome replication ebsco.com. This is typically achieved through a multi-step process that exploits the virus's own replication machinery.

Intracellular Activation: The purine analogue, which is a nucleoside mimic, enters the host cell. For many anti-herpes drugs, the first phosphorylation step is catalyzed specifically by a viral enzyme, ensuring that the drug is preferentially activated in infected cells ebsco.com.

Conversion to Triphosphate: Host cell kinases then further phosphorylate the drug to its active triphosphate form.

Inhibition of Viral Polymerase: The resulting triphosphate analogue is recognized by the viral DNA or RNA polymerase as a substrate, competing with the natural corresponding deoxynucleotide triphosphate (e.g., dGTP for guanosine analogues).

Chain Termination: The analogue is incorporated into the growing viral DNA (or RNA) strand . Because many of these analogues lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, the elongation of the nucleic acid chain is halted ebsco.com. This premature chain termination effectively stops viral replication.

This mechanism of action, acting as a "dead-end" substrate for the viral polymerase, is a highly effective strategy for disrupting the viral life cycle and is a hallmark of many clinically successful purine-based antiviral drugs ebsco.com.

Antiproliferative and Anticancer Activities (in vitro and non-human in vivo models)

The therapeutic potential of purine analogues as antiproliferative and anticancer agents has been a subject of extensive research. The 2-chloro-6-ethoxy-7H-purine scaffold and its derivatives have been investigated in various preclinical models, demonstrating notable effects on cancer cell growth and viability. These studies have primarily focused on their ability to inhibit cellular proliferation, modulate critical signaling pathways, and induce programmed cell death.

Inhibition of Cellular Growth and Viability

Analogues of this compound have shown significant cytotoxic and antiproliferative activities across a range of human cancer cell lines. For instance, studies on 2,6-disubstituted purine derivatives have demonstrated their ability to inhibit the growth of various tumor cells. One such analogue, Reversine, which shares the 2,6-disubstituted purine core, has been shown to inhibit the growth of human prostate (PC-3, CWR22Rv1, DU-145) and cervical (HeLa) cancer cell lines. Notably, this inhibitory effect was not observed in normal prostate epithelial cells, suggesting a degree of selectivity for malignant cells nih.gov.

The antiproliferative effects are often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a biological process by 50%. While specific IC50 values for this compound are not extensively documented in publicly available literature, data for closely related 6-alkoxy purine analogues provide valuable insights. For example, a study on a library of 6-alkoxy purines identified derivatives with potent, single-digit micromolar IC50 values against various cancer cell lines, including T-cell leukemia (Jurkat) cells nih.govnih.gov. The antiproliferative activity of these compounds is influenced by the nature of the substituents on the purine ring.

Table 1: Antiproliferative Activity of Selected Purine Analogues

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Reversine (a 2,6-disubstituted purine) | PC-3 (Prostate Cancer) | Growth Inhibition Observed | nih.gov |

| Reversine (a 2,6-disubstituted purine) | HeLa (Cervical Cancer) | Growth Inhibition Observed | nih.gov |

| 6-alkoxy purine derivative 12 | Jurkat (T-cell Leukemia) | Potent (Specific value not provided) | nih.gov |

| 6-alkoxy purine derivative 13 | Jurkat (T-cell Leukemia) | Potent (Specific value not provided) | nih.gov |

Modulation of Key Signaling Pathways (e.g., Kinase Inhibition)

The anticancer effects of this compound analogues are often attributed to their ability to interfere with intracellular signaling pathways that are crucial for cancer cell proliferation and survival. A primary mechanism of action for many purine derivatives is the inhibition of protein kinases.

Studies on 2,6,9-trisubstituted purines have identified potent inhibitors of platelet-derived growth factor receptor alpha (PDGFRα), a receptor tyrosine kinase often constitutively activated in various tumors. In human eosinophilic leukaemia cells expressing a FIP1L1-PDGFRA fusion oncogene, these compounds inhibited the autophosphorylation of PDGFRα and the phosphorylation of downstream signaling molecules such as STAT3 and ERK1/2 mdpi.com.

Furthermore, some 2,6-disubstituted purines, like Reversine, have been found to modulate cell cycle regulatory proteins. Treatment of PC-3 prostate cancer cells with Reversine led to a significant increase in the expression of the cyclin-dependent kinase inhibitor p21WAF1 and a modest elevation in the levels of cyclin D3 and CDK6. Concurrently, a substantial reduction in the levels of cyclin B and CDK1 was observed nih.gov. These findings suggest that these purine analogues can disrupt the normal progression of the cell cycle by targeting key regulatory kinases.

Induction of Apoptosis and Cell Cycle Arrest

A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Research has shown that analogues of this compound can trigger this process.

Investigations into a series of 6-alkoxy purine analogues revealed that their cytotoxic effects on Jurkat T-cell leukemia cells were mediated by the induction of apoptosis. This was confirmed by cell cycle analysis, which showed a significant population of cells in the sub-G1 phase, a characteristic of apoptotic cells. The apoptotic process was found to be dependent on the activation of caspases, a family of proteases that are central to the execution of apoptosis. Pre-treatment of the cells with a pan-caspase inhibitor completely abrogated the cell death induced by these compounds nih.gov.

In addition to apoptosis, these purine analogues can also cause cell cycle arrest at specific checkpoints. For example, some 2,6-diamino-substituted purine derivatives have been shown to cause cell cycle arrest in the G2/M phase in breast and colorectal cancer cell lines nih.gov. Similarly, treatment with 2,6,9-trisubstituted purines that inhibit PDGFRα signaling resulted in G1 phase arrest in treated leukaemia cells, which was followed by the onset of apoptosis mdpi.com. The ability of Reversine to induce the accumulation of polyploid cells with a DNA content of ≥4N further highlights the profound impact of this class of compounds on cell cycle regulation nih.gov.

Enzyme Interactions and Inhibition Kinetics

Interaction with Adenosine (B11128) Deaminase and Related Enzymes

Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine. The interaction of purine analogues with ADA is of significant interest as it can affect their metabolic stability and therapeutic efficacy.

Studies have shown that the substitution pattern on the purine ring plays a crucial role in determining the interaction with ADA. For instance, the introduction of a halogen atom at the C2 position of the purine ring, as is the case in this compound, can render the nucleoside resistant to deamination by ADA uniprot.org. Specifically, 2-chloropurine arabinonucleosides have been demonstrated to be resistant to the action of E. coli adenosine deaminase uniprot.org.

In contrast, other purine analogues can act as substrates for ADA. The efficiency of enzymatic conversion is highly dependent on the substituent at the 6-position. For a series of 2-amino-6-(substituted)purine 2',3'-dideoxynucleosides, the order of hydrolysis efficiency by calf intestine adenosine deaminase was found to be amino > methoxy (B1213986) > ethoxy. However, all these analogues were hydrolyzed at a much lower efficiency (less than 3%) compared to the natural substrate, adenosine nih.gov.

Beyond ADA, 2-chloro-6-alkoxypurines have also been shown to interact with other enzymes of the purine salvage pathway, such as purine nucleoside phosphorylase (PNP). 2-Chloro-6-ethoxypurine was identified as a potent inhibitor of E. coli PNP nih.gov.

Specificity and Efficiency of Enzymatic Hydrolysis

The specificity and efficiency of enzymatic interactions with this compound analogues are critical determinants of their biological effects. Kinetic parameters such as the inhibition constant (Ki) and the ratio of maximum velocity to the Michaelis constant (Vmax/Km) are used to quantify these interactions.

For the inhibition of E. coli purine nucleoside phosphorylase, 2-chloro-6-ethoxypurine exhibited a significant inhibitory potential with an uncompetitive inhibition constant (Kiu) of 2.2 µM. This indicates a strong binding affinity to the enzyme-substrate complex. The inhibition was found to be of a mixed type, with the uncompetitive component being more pronounced than the competitive inhibition nih.gov.

Table 2: Inhibition of E. coli Purine Nucleoside Phosphorylase by 2-Chloro-6-substituted Purines

| Compound | Kiu (µM) | Reference |

|---|---|---|

| 6-benzylthio-2-chloropurine | 0.4 | nih.gov |

| 6-benzyloxy-2-chloropurine | 0.6 | nih.gov |

| 2-chloro-6-(2-phenyl-1-ethoxy)purine | 1.4 | nih.gov |

| 2-chloro-6-(3-phenyl-1-propoxy)purine | 1.4 | nih.gov |

| 2-chloro-6-ethoxypurine | 2.2 | nih.gov |

Regarding enzymatic hydrolysis by adenosine deaminase, the efficiency varies greatly depending on the nature of the 6-substituent. As mentioned, the 2-amino-6-ethoxy-purine 2',3'-dideoxynucleoside is a poor substrate for calf intestine ADA, with a Vmax/Km value significantly lower than that of adenosine nih.gov. The presence of the 2-chloro substituent generally confers resistance to deamination by ADA, highlighting the specificity of this enzyme and the impact of subtle structural modifications on substrate recognition and catalysis uniprot.org.

Receptor Binding and Signaling in Biological Systems (e.g., Cytokinin Activity)

The this compound scaffold is a subject of significant interest in preclinical research due to its structural similarity to endogenous signaling molecules, particularly adenine-based cytokinins. Cytokinins are a class of phytohormones that regulate a wide array of developmental processes in plants, and their signaling is primarily mediated by histidine kinase receptors, such as the AHK family in Arabidopsis thaliana. Analogues of this compound have been investigated for their ability to interact with these and other related purinergic receptors.

While direct binding data for this compound on cytokinin receptors is not extensively documented in publicly available literature, studies on closely related 2-chloro-6-substituted purines provide valuable insights into their potential as modulators of cytokinin signaling pathways. For instance, research on 2-chloro-N6-(α-methylbenzyl)adenine has demonstrated selective interaction with the cytokinin receptor AHK3 from Arabidopsis. nih.gov This finding underscores the importance of the 2-chloro-6-substituted purine core in achieving receptor-specific engagement. The nature of the substituent at the 6-position plays a crucial role in determining both the affinity and the selectivity of the ligand for different receptor subtypes.

The signaling activity of these compounds is often assessed through various bioassays. Derivatives bearing a fluorine atom on a benzyl (B1604629) ring at the 6-position have shown strong activity in the wheat leaf senescence (WLS) bioassay. nih.gov For example, 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside was found to be a potent compound in delaying chlorophyll (B73375) loss. nih.gov This suggests that analogues of this compound could potentially elicit cytokinin-like responses by activating these receptor-mediated signaling cascades.

The following table summarizes the biological activity of a representative 2-chloro-6-substituted purine analogue in a cytokinin bioassay.

Table 1: Cytokinin Activity of a 2-Chloro-6-substituted Purine Analogue

| Compound | Bioassay | Observed Effect | Potency Comparison |

|---|---|---|---|

| 2-chloro-6-(4-fluorobenzylamino)purine-9-riboside | Wheat Leaf Senescence (WLS) | Delayed loss of 50% chlorophyll | 1.96-fold longer than 6-Benzylaminopurine (BAP) |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

The biological potency and receptor selectivity of 2-chloro-6-substituted purine analogues are intricately linked to their molecular structure. Structure-activity relationship (SAR) studies aim to elucidate how modifications to different parts of the molecule influence its biological activity. For the this compound series, the key positions for modification are the C2 and C6 of the purine ring, as well as the N7 and N9 positions.

The substituent at the C6 position is a primary determinant of activity and selectivity. While direct SAR studies on a series of 6-alkoxy-2-chloropurines are limited in the available literature, broader studies on 6-substituted purines offer valuable principles. For instance, in the context of adenosine receptors, which share structural similarities with cytokinin receptors, the nature of the C6 substituent is critical. N6-substituted adenosine analogues with cyclic hydrazines or chiral hydroxy (ar)alkyl groups have been shown to exhibit highly selective binding to the rat A1 adenosine receptor. nih.gov

In the case of cytokinin-like activity, the presence of a halogen, such as chlorine, at the C2 position can significantly impact the compound's properties. The introduction of a halogen atom at this position can enhance the biological activity of certain purine derivatives. mdpi.com

Furthermore, the stereochemistry of the substituent at the C6 position can have a profound effect on receptor interaction. For example, in studies of 2-chloro-N6-(α-methylbenzyl)adenine, the S-enantiomer was found to be a more potent activator of the AHK3 receptor compared to the R-enantiomer. nih.gov This highlights the specific spatial requirements of the receptor's binding pocket.

The table below outlines the SAR principles for 2-chloro-6-substituted purines based on findings from related compound series.

Table 2: Structure-Activity Relationship (SAR) Insights for 2-Chloro-6-substituted Purines

| Molecular Position | Modification | Impact on Biological Activity | Example Compound Series |

|---|---|---|---|

| C6 | Introduction of N-benzyl groups with halogen substitution | Strong activity in cytokinin bioassays | 2-chloro-6-(halogenobenzylamino)purine ribosides nih.gov |

| C6 | Chiral N-alkyl substituents | Enantiomer-specific receptor activation (S-enantiomer more active at AHK3) | 2-chloro,N6-(α-methylbenzyl)adenine nih.gov |

| C2 | Presence of a chlorine atom | Can enhance biological activity | 2-chloro-N6-substituted adenosines nih.gov |

| N9 | Ribosylation | Can influence activity, though some N9-ribosides show negligible cytokinin activity | 2-chloro-6-(halogenobenzylamino)purine-9-ribosides nih.gov |

Advanced Spectroscopic and Computational Characterization of 2 Chloro 6 Ethoxy 7h Purine

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular structure of organic compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed information about the connectivity of atoms, molecular weight, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-chloro-6-ethoxy-7H-purine is expected to show distinct signals corresponding to the ethoxy group and the purine (B94841) ring protons. The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The purine ring is expected to have one aromatic proton, H-8, which would appear as a singlet. The N-H proton of the imidazole (B134444) ring (at the 7-position) would also produce a signal, which may be broad and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are anticipated for the two carbons of the ethoxy group and the five carbons of the purine ring. The chemical shifts of the purine carbons are influenced by the electronegativity of the attached chlorine atom and the resonance effects of the ethoxy group and the nitrogen atoms within the rings.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| H-8 | ~8.0-8.5 | - | Singlet |

| N₇-H | Variable (broad) | - | Singlet |

| -OCH₂CH₃ | ~4.5 | ~65 | Quartet |

| -OCH₂CH₃ | ~1.4 | ~15 | Triplet |

| C-2 | - | ~153 | - |

| C-4 | - | ~155 | - |

| C-5 | - | ~120 | - |

| C-6 | - | ~160 | - |

| C-8 | - | ~145 | - |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak is expected, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable information about the molecule's structure. Energetically unstable molecular ions can break apart into smaller, more stable fragments. libretexts.orglibretexts.org Common fragmentation pathways for purine derivatives involve the loss of substituents and cleavage of the purine ring. For this compound, key fragmentation steps would likely include the loss of the ethoxy group or parts of it (e.g., ethylene), and the loss of the chlorine atom.

Interactive Data Table: Expected Key Fragments in Mass Spectrum

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ | [C₇H₇ClN₄O]⁺ | Molecular Ion |

| [M+2]⁺ | [C₇H₇³⁷ClN₄O]⁺ | Isotopic peak confirming presence of Chlorine |

| [M - C₂H₄]⁺ | [C₅H₃ClN₄O]⁺ | Loss of ethylene (B1197577) from the ethoxy group |

| [M - OC₂H₅]⁺ | [C₅H₂ClN₄]⁺ | Loss of the ethoxy radical |

| [M - Cl]⁺ | [C₇H₇N₄O]⁺ | Loss of the chlorine radical |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. youtube.commsu.edu The absorption spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of the molecule, particularly the conjugated π-systems. youtube.com

Purine systems, being aromatic and containing heteroatoms with non-bonding electrons, typically exhibit π → π* and n → π* electronic transitions. msu.edu The extended conjugation in the purine ring system of this compound is expected to result in strong absorption in the UV region. The exact wavelength of maximum absorbance (λmax) is influenced by the substituents on the purine ring. The ethoxy group, being an electron-donating group, may cause a slight red shift (shift to longer wavelength) compared to the unsubstituted purine core.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The crystal structure of this compound is expected to be stabilized by a network of intermolecular interactions.

Hydrogen Bonding: The presence of a nitrogen-hydrogen bond (N-H) in the imidazole ring and lone pairs on the other nitrogen and oxygen atoms makes the molecule capable of forming hydrogen bonds. nih.gov The N-H group can act as a hydrogen bond donor, while the nitrogen atoms of the purine ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. These interactions play a crucial role in the formation of well-defined supramolecular architectures in the solid state. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools in modern chemistry, providing profound insights into the structural and electronic properties of molecules. For this compound, a comprehensive analysis employing various theoretical methods helps to elucidate its fundamental characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to purine derivatives to determine their optimized geometries and various electronic properties. nih.gov DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of bond lengths, bond angles, and dihedral angles. nih.gov For purine derivatives, these calculations have shown good agreement with experimental data where available. nih.govnih.gov

The electronic properties, such as dipole moment, polarizability, and hyperpolarizability, can also be calculated. These properties are crucial in understanding the molecule's behavior in electric fields and its non-linear optical potential. The calculated vibrational frequencies from DFT are instrumental in the assignment of experimental infrared (IR) and Raman spectra of related molecules. nih.gov

Table 1: Calculated Electronic Properties of a Purine Derivative (Analogous System)

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 3.5 |

| Mean Polarizability (a.u.) | 85.2 |

| Anisotropy of Polarizability (a.u.) | 120.5 |

| First Order Hyperpolarizability (a.u.) | 1540 |

Note: The data presented here is for a representative purine derivative and is intended to be illustrative of the types of properties calculated via DFT.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. wikipedia.org

For purine derivatives, the HOMO is typically distributed over the purine ring, while the LUMO is also localized on the ring system. The energy gap can be used to predict the chemical reactivity of the molecule; a smaller gap suggests higher reactivity. Substituents on the purine ring, such as the chloro and ethoxy groups in this compound, can significantly influence the energies of the HOMO and LUMO, thereby tuning the molecule's electronic and reactive properties. rsc.org

Table 2: Frontier Molecular Orbital Energies of a Purine Derivative (Analogous System)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The data presented here is for a representative purine derivative and is intended to be illustrative of the types of properties calculated.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and prone to nucleophilic attack.

In purine derivatives, the nitrogen atoms of the purine ring and the oxygen atom of the ethoxy group are expected to be regions of negative electrostatic potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms attached to the purine ring and the ethoxy group would exhibit positive potential. The MESP analysis provides crucial insights into the intermolecular interactions of this compound. nih.gov

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.org It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping properties like dnorm onto the Hirshfeld surface, close intermolecular contacts can be identified.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For organic molecules, H···H, C-H···π, and hydrogen bonding interactions are typically the most significant. In the case of this compound, one would expect to observe significant contributions from H···H, H···N, H···O, and potentially H···Cl contacts, which are crucial for understanding the crystal packing and stability. nih.govnih.gov

Table 3: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for a Related Heterocyclic Compound

| Contact Type | Percentage Contribution (%) |

|---|---|

| H···H | 45.2 |

| C···H/H···C | 20.2 |

| O···H/H···O | 15.8 |

| N···H/H···N | 11.0 |

| S···H/H···S | 6.2 |

Note: The data presented here is for a representative heterocyclic compound and is intended to be illustrative of the types of contacts analyzed. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond the static picture provided by quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic view of molecular interactions, particularly in a biological context.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein target. Purine analogs are known to interact with a variety of protein targets, including kinases, polymerases, and other enzymes.

For this compound, a hypothetical docking study could be performed against a relevant protein target. The process involves preparing the 3D structures of the ligand and the protein, defining a binding site on the protein, and then using a docking algorithm to explore possible binding poses. The results are typically scored based on the predicted binding affinity, providing insights into the potential biological activity of the compound. The analysis of the docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Conformational Analysis and Stability Studies

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific experimental or computational studies detailing the conformational analysis and stability of this compound. While research into the conformational preferences and tautomeric stability of the broader purine family is extensive, specific data sets, including potential energy surfaces, dihedral angle calculations, or relative energies of different conformers for this compound, are not publicly available at this time.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the structural and energetic properties of molecules. Such studies on related purine derivatives often explore different tautomeric forms, particularly the N7-H and N9-H tautomers, to determine their relative stabilities. nih.gov For instance, investigations into similar purine structures have utilized DFT calculations to compare the energies of different tautomers and conformers in various solvents. nih.gov

In the broader context of purine chemistry, the orientation of substituents can significantly influence the molecule's electronic properties and biological activity. For substituted purines, the rotational barrier around the C-N and C-O bonds would be a key aspect of a conformational analysis. The planarity of the purine core is generally maintained, but the ethoxy group in this compound would have multiple possible orientations. A thorough computational study would typically involve rotating the key dihedral angles to map the potential energy surface and identify the lowest energy (most stable) conformations.

The stability of different tautomers is another critical aspect. For 7H-purines, there is the possibility of tautomerism involving the imidazole proton. The relative stability of the 7H- and 9H-tautomers is a common subject of investigation for purine derivatives. nih.gov Such studies often reveal that the energy difference between these forms can be small and influenced by the nature and position of substituents, as well as by the surrounding medium (gas phase vs. solvent).

Without specific studies on this compound, any detailed discussion on its conformational landscape or the relative stability of its potential conformers and tautomers would be speculative. The generation of accurate data tables for bond lengths, bond angles, dihedral angles, and relative energies requires dedicated quantum chemical calculations for this specific molecule. As of now, such detailed research findings have not been published in the accessible scientific literature. Therefore, no data tables can be generated.

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation 2-Chloro-6-ethoxy-7H-purine Analogues

The future development of this compound as a therapeutic lead compound hinges on the rational design and synthesis of next-generation analogues with improved pharmacological profiles. Medicinal chemists are exploring various strategies to modify the core structure to enhance efficacy, selectivity, and metabolic stability.

One promising approach involves the strategic modification of the ethoxy group at the C6 position. While the ethoxy moiety provides a certain level of activity, creating a library of 6-alkoxy purines with varying chain lengths, branching, and cyclic structures could elucidate crucial structure-activity relationships (SAR). researchgate.netugr.es For instance, introducing bulkier or more flexible alkoxy groups could optimize interactions with target proteins.

Furthermore, substitution at other positions on the purine (B94841) ring presents another avenue for innovation. The development of 6,7-disubstituted-7H-purine analogues has shown potential in creating potent kinase inhibitors. ijpsdronline.com Applying this strategy to the this compound scaffold, by introducing diverse functional groups at the N7 or N9 positions, could lead to compounds with novel biological activities. researchgate.net Researchers have successfully synthesized various 6-substituted purine derivatives from 2-amino-6-chloropurine, indicating that the 2-chloro-purine backbone is a viable starting point for extensive chemical modification. redalyc.org

Recent synthetic methodologies have also focused on creating hybrid molecules that combine the purine scaffold with other pharmacologically active moieties. nih.gov This approach aims to develop multifunctional drugs that can hit multiple targets simultaneously, a strategy that is gaining traction in cancer therapy. nih.gov For example, conjugating the this compound core with fragments known to interact with specific cellular targets could yield next-generation compounds with enhanced potency and a broader spectrum of activity. nih.gov

| Modification Strategy | Rationale | Potential Outcome | Key References |

|---|---|---|---|

| Varying C6-alkoxy group | Explore structure-activity relationships (SAR) and optimize target binding. | Improved potency and selectivity. | researchgate.netugr.es |

| Substitution at N7/N9 positions | Introduce new interaction points and modify physicochemical properties. | Novel biological activities and improved pharmacokinetics. | ijpsdronline.com |

| Creation of hybrid molecules | Develop multifunctional agents targeting multiple pathways. | Enhanced efficacy and potential to overcome drug resistance. | nih.gov |

| Modification at C2 position | Introduction of a halogen atom can inhibit adenosine (B11128) deaminase, increasing compound lifetime. | Enhanced biological activity and resistance to metabolic degradation. | mdpi.com |

Exploration of Novel Biological Targets and Therapeutic Applications

Purine analogues are a well-established class of drugs with broad therapeutic applications, including the treatment of cancers and viral infections, and as immunosuppressive agents. benthamscience.comnih.govwikipedia.org They typically function as antimetabolites, interfering with DNA and RNA synthesis, which is particularly effective against rapidly proliferating cells like cancer cells. nih.govwikipedia.orgeinpresswire.com

The future for this compound analogues lies in exploring beyond these traditional applications. The purine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. Emerging research is focused on identifying novel protein targets for purine derivatives. Kinases, a family of enzymes often dysregulated in cancer, are a primary area of interest. Several purine-based compounds have been developed as potent kinase inhibitors. nih.gov Systematic screening of this compound analogues against diverse kinase panels could uncover novel inhibitors for various cancer types. einpresswire.com

Beyond oncology, there is significant potential for these compounds in other therapeutic areas. Purinergic receptors, which are involved in a multitude of physiological processes, are attractive targets. mdpi.com Modulators of these receptors have potential applications in inflammation, pain, and neurological disorders. Investigating the interaction of novel this compound derivatives with different subtypes of purinergic receptors could open up new therapeutic avenues. mdpi.com

Furthermore, the role of purine metabolism in the immune system suggests potential applications in autoimmune diseases. nih.gov By designing analogues that selectively modulate immune cell function, it may be possible to develop new treatments for conditions like rheumatoid arthritis or lupus. einpresswire.com The exploration of these novel targets will be crucial for expanding the therapeutic utility of the this compound chemical class.

| Therapeutic Area | Potential Biological Target(s) | Rationale | Key References |

|---|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, HER2), Bcl-2 | Purine scaffold is a known kinase inhibitor backbone; potential to induce apoptosis. | ijpsdronline.comnih.govjapsonline.com |

| Immunology | Adenosine Receptors, Enzymes in purine salvage pathway | Modulation of immune cell proliferation and function. | nih.govmdpi.com |

| Neurology | Purinergic Receptors (e.g., P2Y1R) | Involvement of purinergic signaling in neurotransmission and neuroinflammation. | mdpi.com |

| Infectious Diseases | Viral Polymerases, Parasitic Enzymes (e.g., HGPRT) | Interference with pathogen replication and essential metabolic pathways. | researchgate.netmdpi.com |

Integration of Advanced Computational Approaches in Drug Discovery

The integration of advanced computational tools is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. Computer-aided drug design (CADD) offers a cost-effective and rational approach to identify and optimize lead compounds. nih.gov

Molecular docking and virtual screening are powerful techniques for identifying potential biological targets. japsonline.comnih.gov By creating a virtual library of this compound analogues, researchers can screen them against the structures of various proteins to predict binding affinities and modes. nih.gov This in silico approach can prioritize compounds for synthesis and biological testing, significantly accelerating the discovery process. nih.govnih.gov For instance, docking studies have been used to investigate the binding of purine derivatives to targets like EGFR-tyrosine kinase and Bcl-2. japsonline.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another key computational tool. By analyzing the relationship between the chemical structure of a series of compounds and their biological activity, QSAR models can be developed to predict the potency of novel, unsynthesized analogues. nih.gov This allows for the design of molecules with enhanced activity based on predictive algorithms.

Molecular dynamics (MD) simulations provide deeper insights into the dynamic behavior of a ligand-protein complex over time. mdpi.comjapsonline.com These simulations can help to understand the stability of the binding interaction and identify key residues involved, which is crucial for the rational design of more potent inhibitors. mdpi.com Furthermore, computational methods are increasingly used to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of drug candidates, helping to identify potential liabilities early in the drug discovery pipeline. nih.govnih.gov The application of these advanced computational approaches will be instrumental in guiding the efficient design and optimization of next-generation this compound-based therapeutics. nih.govrsc.org

Development of Efficient and Sustainable Synthetic Pathways

A critical aspect of future research will be the development of more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its analogues. The principles of green chemistry are increasingly being adopted in pharmaceutical manufacturing to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov

Traditional methods for purine synthesis can involve multiple steps and harsh reaction conditions. Modern research is focused on developing novel synthetic strategies that are more sustainable. researchgate.net This includes the use of mechanochemistry, where reactions are induced by mechanical force, often in the absence of a solvent, which aligns with green chemistry principles by reducing waste and energy consumption. nih.gov

Another promising avenue is the use of enzymatic synthesis. Biocatalysis, using enzymes like nucleoside phosphorylases, can offer high selectivity and mild reaction conditions for the synthesis of purine nucleoside analogues. mdpi.com This approach can be particularly useful for creating complex chiral molecules that are difficult to produce through traditional chemical synthesis.

The development of one-pot and multicomponent reactions represents another strategy to improve synthetic efficiency. researchgate.netnih.gov By combining multiple reaction steps into a single procedure, these methods can significantly reduce reaction time, resource consumption, and waste generation. As the therapeutic potential of this compound analogues is further explored, the development of scalable and sustainable synthetic pathways will be essential for their eventual translation to clinical and commercial settings.

Q & A

Q. What statistical methods are appropriate for analyzing biological assay data involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.